(2Z)-4-{[4-(diethylamino)phenyl]amino}-4-oxobut-2-enoic acid
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Overview
Description
(2Z)-4-{[4-(diethylamino)phenyl]amino}-4-oxobut-2-enoic acid is an organic compound that features a conjugated system with both amine and carboxylic acid functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-4-{[4-(diethylamino)phenyl]amino}-4-oxobut-2-enoic acid typically involves the condensation of 4-(diethylamino)aniline with a suitable α,β-unsaturated carbonyl compound under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, with the temperature maintained between 50-80°C to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts such as Lewis acids or bases can enhance the reaction rate and selectivity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(2Z)-4-{[4-(diethylamino)phenyl]amino}-4-oxobut-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or amine group.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include quinones, alcohols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(2Z)-4-{[4-(diethylamino)phenyl]amino}-4-oxobut-2-enoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is utilized in the production of dyes, pigments, and other materials due to its conjugated system and functional groups.
Mechanism of Action
The mechanism by which (2Z)-4-{[4-(diethylamino)phenyl]amino}-4-oxobut-2-enoic acid exerts its effects involves interactions with various molecular targets. The amine group can form hydrogen bonds with biological macromolecules, while the carboxylic acid group can participate in ionic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol
- 2-Phenethylamines
Uniqueness
(2Z)-4-{[4-(diethylamino)phenyl]amino}-4-oxobut-2-enoic acid is unique due to its specific combination of functional groups and conjugated system, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a unique balance of hydrophilic and hydrophobic properties, making it versatile for various applications.
Biological Activity
(2Z)-4-{[4-(diethylamino)phenyl]amino}-4-oxobut-2-enoic acid, commonly referred to by its CAS number 1131006-80-8, is an organic compound notable for its unique structural features, including a conjugated system with both amine and carboxylic acid functional groups. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial domains.
- Molecular Formula : C14H18N2O3
- Molar Mass : 262.3 g/mol
- Solubility : Soluble in organic solvents such as ethanol and dimethyl sulfoxide (DMSO) .
The biological activity of this compound is believed to stem from its ability to interact with various biological macromolecules. The amine group can form hydrogen bonds, while the carboxylic acid group participates in ionic interactions, modulating enzyme and receptor activities .
Antitumor Activity
Recent studies have highlighted the compound's potential as an antitumor agent. In vitro assays, such as the sulforhodamine B (SRB) assay, demonstrated that derivatives of this compound exhibited significant cytotoxic effects against various cancer cell lines. For instance, compounds with similar structural motifs showed low micromolar concentrations leading to reduced cell viability in prostate cancer cells .
Antimicrobial Properties
Research has also indicated that this compound possesses antimicrobial properties. Studies suggest that it can inhibit the growth of certain bacterial strains, making it a candidate for further exploration as an antimicrobial agent .
Case Studies and Research Findings
- Antitumor Efficacy :
- Structure-Activity Relationship (SAR) :
Comparative Analysis with Similar Compounds
Compound Name | Structure | Antitumor Activity | Antimicrobial Activity |
---|---|---|---|
This compound | Structure | High | Moderate |
4-Aminoacetophenone | Structure | Moderate | High |
2-Methoxy-5-(phenylamino)methyl phenol | Structure | Low | High |
Properties
IUPAC Name |
(Z)-4-[4-(diethylamino)anilino]-4-oxobut-2-enoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3/c1-3-16(4-2)12-7-5-11(6-8-12)15-13(17)9-10-14(18)19/h5-10H,3-4H2,1-2H3,(H,15,17)(H,18,19)/b10-9- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUMYXNLWGRTNRB-KTKRTIGZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)NC(=O)C=CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C1=CC=C(C=C1)NC(=O)/C=C\C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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